Lipophilicity (XLogP3-AA) Comparison: Target Compound vs. Regioisomer 2-Amino-5-chloro-3-iodobenzoic Acid
The computed lipophilicity of 2-amino-3-chloro-5-iodobenzoic acid (XLogP3-AA = 2.6) [1] is notably lower than that of its regioisomer 2-amino-5-chloro-3-iodobenzoic acid (LogP = 2.806) [2]. This ~0.2 LogP unit difference, representing an approximately 1.6-fold difference in octanol-water partition coefficient, indicates that the target compound is comparatively less lipophilic, which may translate to improved aqueous solubility and distinct membrane permeability characteristics.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 (computed) |
| Comparator Or Baseline | 2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8); LogP = 2.806 |
| Quantified Difference | ΔLogP ≈ 0.206; approximately 1.6-fold difference in partition coefficient |
| Conditions | Computed values; XLogP3-AA vs. standard LogP |
Why This Matters
This lipophilicity difference can influence compound behavior in biological assays and synthetic protocols, making the target compound more suitable for applications requiring reduced membrane partitioning or enhanced aqueous compatibility.
- [1] PubChem. (2025). 2-Amino-3-chloro-5-iodobenzoic acid. PubChem CID 302940. Computed Properties: XLogP3-AA. View Source
- [2] Chemsrc. (2018). 2-Amino-5-chloro-3-iodobenzoic acid (CAS 64724-23-8) LogP value. View Source
